N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide
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Overview
Description
N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide, commonly known as BAY 73-6691, is a chemical compound that belongs to the class of benzamide derivatives. It is a selective inhibitor of soluble guanylate cyclase (sGC) and has been studied for its potential therapeutic applications in various diseases.
Mechanism Of Action
BAY 73-6691 is a selective inhibitor of N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is an important signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and vascular permeability. By inhibiting N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide, BAY 73-6691 increases the levels of cGMP in the body, leading to vasodilation and improved blood flow.
Biochemical And Physiological Effects
BAY 73-6691 has been shown to have several biochemical and physiological effects. It increases the levels of cGMP in the body, leading to vasodilation and improved blood flow. It also reduces pulmonary vascular resistance and improves cardiac function. In addition, it has been shown to have anti-inflammatory and anti-fibrotic effects.
Advantages And Limitations For Lab Experiments
One of the advantages of BAY 73-6691 is its selectivity for N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide, which reduces the risk of off-target effects. It also has good bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of BAY 73-6691 is its short half-life, which requires frequent dosing in animal studies.
Future Directions
There are several future directions for the research on BAY 73-6691. One direction is to study its potential use in treating other diseases, such as pulmonary fibrosis and erectile dysfunction. Another direction is to develop more potent and selective N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide inhibitors based on the structure of BAY 73-6691. Additionally, further studies are needed to investigate the long-term safety and efficacy of BAY 73-6691 in humans.
Conclusion:
In conclusion, BAY 73-6691 is a selective inhibitor of N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide that has been studied for its potential therapeutic applications in various diseases. Its mechanism of action involves increasing the levels of cGMP in the body, leading to vasodilation and improved blood flow. While it has several advantages, such as its selectivity for N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide, it also has limitations, such as its short half-life. Further research is needed to explore its potential use in treating other diseases and to develop more potent and selective N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide inhibitors.
Synthesis Methods
The synthesis of BAY 73-6691 involves several steps, starting from 5-bromo-2-methoxybenzoic acid. The acid is first treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(4-acetylpiperazin-1-yl)aniline in the presence of a base to form the intermediate product. This intermediate is then treated with 4-bromo-2-fluorobenzoyl chloride to yield the final product, BAY 73-6691.
Scientific Research Applications
BAY 73-6691 has been studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and renal dysfunction. In preclinical studies, it has been shown to improve cardiac function and reduce pulmonary vascular resistance. It has also been studied for its potential use in treating sickle cell disease and diabetic nephropathy.
properties
Product Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide |
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Molecular Formula |
C20H22BrN3O3 |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide |
InChI |
InChI=1S/C20H22BrN3O3/c1-14(25)23-9-11-24(12-10-23)18-6-4-3-5-17(18)22-20(26)16-13-15(21)7-8-19(16)27-2/h3-8,13H,9-12H2,1-2H3,(H,22,26) |
InChI Key |
KWNFDHUPFPZZIW-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Br)OC |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Br)OC |
Origin of Product |
United States |
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